(6-Ethylpyridin-2-yl)methanol
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Overview
Description
(6-Ethylpyridin-2-yl)methanol is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of an ethyl group at the sixth position and a hydroxymethyl group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-Ethylpyridin-2-yl)methanol can be synthesized through various synthetic routes. One common method involves the reaction of 2-ethylpyridine with formaldehyde, followed by a hydroxymethylation reaction to yield the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through distillation or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(6-Ethylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-ethylpyridine-2-carboxylic acid, while reduction can produce 6-ethylpyridine-2-methanol.
Scientific Research Applications
(6-Ethylpyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Ethylpyridin-2-yl)methanol in pharmaceuticals is dependent on the specific compound being synthesized. It often acts as a precursor or intermediate, participating in various chemical reactions to form the final active pharmaceutical ingredient. The molecular targets and pathways involved vary based on the end product and its intended use .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar structure with a bromine atom instead of an ethyl group.
(6-Methylpyridin-2-yl)methanol: Contains a methyl group at the sixth position.
(6-Chloropyridin-2-yl)methanol: Features a chlorine atom at the sixth position.
Uniqueness
(6-Ethylpyridin-2-yl)methanol is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
(6-ethylpyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-7-4-3-5-8(6-10)9-7/h3-5,10H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWCPAGPWRSQSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444247 |
Source
|
Record name | (6-ethylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163658-33-1 |
Source
|
Record name | (6-ethylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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